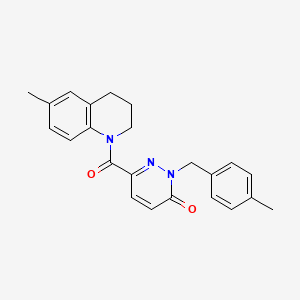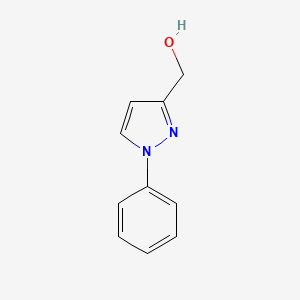
(1-フェニル-1H-ピラゾール-3-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-phenyl-1H-pyrazol-3-yl)methanol: is an organic compound with the molecular formula C10H10N2O It consists of a pyrazole ring substituted with a phenyl group and a hydroxymethyl group
科学的研究の応用
Chemistry: (1-phenyl-1H-pyrazol-3-yl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of enzyme inhibitors.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, (1-phenyl-1H-pyrazol-3-yl)methanol is used in the synthesis of specialty chemicals and materials. It is also employed in the development of agrochemicals and dyes.
作用機序
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that (1-phenyl-1H-pyrazol-3-yl)methanol might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related pyrazole-bearing compounds , it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases.
Result of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that (1-phenyl-1H-pyrazol-3-yl)methanol might have similar effects.
生化学分析
Biochemical Properties
The pyrazole ring in (1-phenyl-1H-pyrazol-3-yl)methanol is capable of donating and accepting hydrogen bonds, which allows it to establish intermolecular interactions . This property may facilitate its interaction with various enzymes, proteins, and other biomolecules. Specific interactions with enzymes or proteins have not been reported in the literature.
Molecular Mechanism
It is known that pyrazoles can form pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This property might influence its interactions with biomolecules at the molecular level.
Dosage Effects in Animal Models
It is known that all synthesized pyrazoles were safe and well tolerated by mice when treated with 300 mg/kg and 100 mg/kg through oral and parenterally administration, respectively .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole. This intermediate is then subjected to a reduction reaction using sodium borohydride or lithium aluminum hydride to yield (1-phenyl-1H-pyrazol-3-yl)methanol .
Industrial Production Methods: While specific industrial production methods for (1-phenyl-1H-pyrazol-3-yl)methanol are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
化学反応の分析
Types of Reactions:
Oxidation: (1-phenyl-1H-pyrazol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides or amines, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: SOCl2, PBr3, in solvents like dichloromethane (DCM) or chloroform.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, amines.
類似化合物との比較
(1-phenyl-1H-pyrazol-5-yl)methanol: Similar structure with the hydroxymethyl group at the 5-position of the pyrazole ring.
(1-phenyl-1H-pyrazol-4-yl)methanol: Hydroxymethyl group at the 4-position of the pyrazole ring.
(1-phenyl-1H-pyrazol-2-yl)methanol: Hydroxymethyl group at the 2-position of the pyrazole ring.
Uniqueness: (1-phenyl-1H-pyrazol-3-yl)methanol is unique due to the specific positioning of the hydroxymethyl group at the 3-position of the pyrazole ring. This positioning influences its chemical reactivity and biological activity, making it distinct from its isomers.
特性
IUPAC Name |
(1-phenylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-9-6-7-12(11-9)10-4-2-1-3-5-10/h1-7,13H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPWSQUDSPCZMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7189-08-4 |
Source


|
| Record name | (1-phenyl-1H-pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
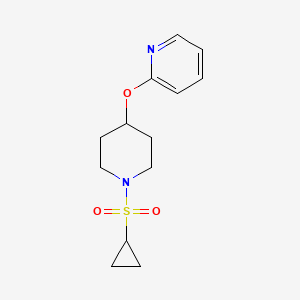

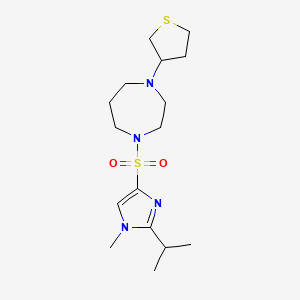

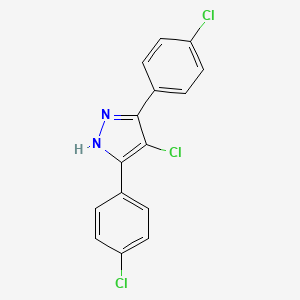
![(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2407314.png)
![Methyl 2-[[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B2407319.png)
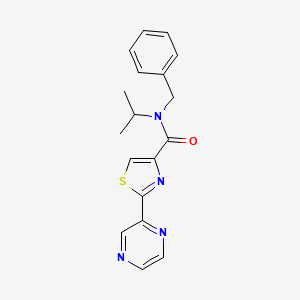
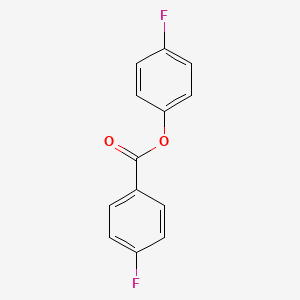
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2407322.png)
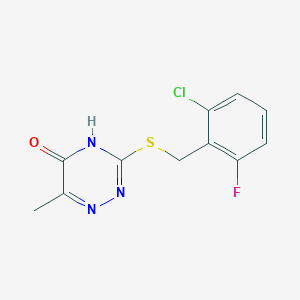
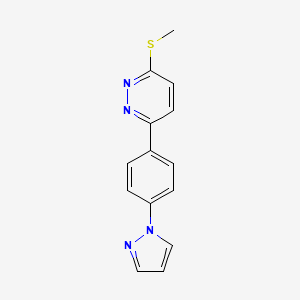
![2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2407325.png)
